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molecular formula C9H5FN2 B598065 6-fluoro-1H-indole-7-carbonitrile CAS No. 1201148-85-7

6-fluoro-1H-indole-7-carbonitrile

Cat. No. B598065
M. Wt: 160.151
InChI Key: NPRKBJNRMIAPJL-UHFFFAOYSA-N
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Patent
US08217028B2

Procedure details

To a solution of 7-bromo-6-fluoro-1H-indole (D140) (1.0 g) in DMF (15 ml) were added Zn(CN)2 (2.2 g) and then Pd(PPh3)4 (1.1 g) in a microwave tube, then N2 atmosphere was bubbled in. The sealed vial was irradiated in the microwave at 150° C. for 2 hours. After cooling, DCM (80 mL) was added to the resulting mixture which was filtered and the filtrate was concentrated. The crude product was purified by column chromatography to afford 6-fluoro-1H-indole-7-carbonitrile (D141) (0.5 g) as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Zn(CN)2
Quantity
2.2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([F:11])=[CH:4][CH:5]=[C:6]2[C:10]=1[NH:9][CH:8]=[CH:7]2.[CH3:12][N:13](C=O)C>[C-]#N.[C-]#N.[Zn+2]>[F:11][C:3]1[C:2]([C:12]#[N:13])=[C:10]2[C:6]([CH:7]=[CH:8][NH:9]2)=[CH:5][CH:4]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C(=CC=C2C=CNC12)F
Name
Quantity
15 mL
Type
reactant
Smiles
CN(C)C=O
Name
Zn(CN)2
Quantity
2.2 g
Type
catalyst
Smiles
[C-]#N.[C-]#N.[Zn+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Pd(PPh3)4 (1.1 g) in a microwave tube, then N2 atmosphere was bubbled in
CUSTOM
Type
CUSTOM
Details
The sealed vial was irradiated in the microwave at 150° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
DCM (80 mL) was added to the resulting mixture which
FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C2C=CNC2=C1C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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